2-(4-Iodophenyl)-2-oxoacetic acid
Description
Significance of Alpha-Keto Acids in Contemporary Organic Chemistry
Alpha-keto acids, also known as 2-oxoacids, are a class of organic compounds characterized by a ketone functional group positioned at the carbon atom alpha to a carboxylic acid. wikipedia.orgfiveable.me This unique structural arrangement imparts a diverse range of reactivity, making them highly valuable intermediates in modern organic synthesis. Their utility stems from the presence of both a keto carbonyl group and a carboxylic acid group, which can participate in a variety of chemical transformations, including esterification, nucleophilic addition, and reduction. mdpi.com
In synthetic chemistry, alpha-keto acids have gained prominence as effective acylating agents. acs.org They can undergo oxidative decarboxylation to generate acyl radicals or related species, which can then be used to acylate a wide range of substrates. acs.org This reactivity provides a greener alternative to traditional acylating agents like acyl chlorides, as the primary byproduct is carbon dioxide. acs.org The versatility of alpha-keto acids allows for their use in the synthesis of a broad spectrum of valuable compounds, including pharmaceuticals, agrochemicals, and natural product analogs. mdpi.com For instance, phenylpyruvic acid, an alpha-keto acid, is a key precursor in the synthesis of various drugs, including antidepressants and HIV protease inhibitors. mdpi.com
Strategic Importance of Iodinated Aromatic Systems in Modern Synthesis
Iodinated aromatic systems are pivotal intermediates in contemporary organic synthesis due to the unique reactivity of the carbon-iodine (C-I) bond. acs.org Among the halogens, iodine is the most reactive, making the C-I bond an excellent leaving group in various cross-coupling reactions. acs.orgnih.gov This reactivity is fundamental to the construction of complex molecular architectures, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Heck, and Sonogashira couplings frequently employ iodoarenes as starting materials to introduce aryl fragments into a target molecule.
Furthermore, the iodine atom in an aromatic ring can be transformed into other functional groups, enhancing its synthetic utility. For example, iodoarenes can be converted into organolithium or Grignard reagents through halogen-metal exchange, which can then react with a variety of electrophiles. acs.org They are also precursors for the generation of hypervalent iodine reagents, which are versatile and environmentally friendly oxidizing agents used in a wide array of chemical transformations. nih.gov The ability to selectively introduce an iodine atom onto an aromatic ring through various iodination methods further underscores their strategic importance in the design and execution of complex synthetic routes. acs.orgnih.govresearchgate.net
Current Research Landscape of 2-(4-Iodophenyl)-2-oxoacetic Acid: Overview and Future Trajectories
This compound combines the valuable functionalities of both an alpha-keto acid and an iodinated aromatic ring, making it a highly attractive building block in chemical research. Current research leverages this dual reactivity for the synthesis of novel heterocyclic compounds and other complex organic molecules. For example, the alpha-keto acid moiety can be utilized in cyclization reactions to form various heterocyclic cores, while the iodophenyl group serves as a handle for further functionalization via cross-coupling reactions.
The future for this compound in research appears promising, with potential applications in several areas. Its structure is amenable to the development of novel inhibitors for biological targets, where the iodophenyl group can be used to probe interactions within a binding site or to attach reporter groups. For instance, related iodinated compounds have been investigated for their potential as anticancer and antimicrobial agents. rsc.org Furthermore, the compound's reactivity could be exploited in the synthesis of new materials with tailored electronic or photophysical properties. The development of more efficient and selective methods for the synthesis of this compound and its derivatives will likely accelerate its application in these and other emerging areas of chemical science.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅IO₃ |
| Molecular Weight | 276.03 g/mol |
| CAS Number | 79477-88-6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Data sourced from multiple chemical suppliers and databases. chemicalregister.com
Structure
3D Structure
Properties
CAS No. |
79477-88-6 |
|---|---|
Molecular Formula |
C8H5IO3 |
Molecular Weight |
276.03 g/mol |
IUPAC Name |
2-(4-iodophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H5IO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) |
InChI Key |
NJOIIFGIRJJRNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches for 2 4 Iodophenyl 2 Oxoacetic Acid
Direct Synthetic Routes to 2-(4-Iodophenyl)-2-oxoacetic Acid
Direct synthetic routes offer a more straightforward approach to the target molecule, often involving the formation of the carbon-carbon bond between the aromatic ring and the glyoxylic acid moiety in a single key step.
Oxalyl Chloride-Mediated Glyoxylic Acid Synthesis
A prominent direct method for synthesizing α-keto acids involves the Friedel-Crafts acylation of an aromatic compound with oxalyl chloride. organic-chemistry.orgwikipedia.org This electrophilic aromatic substitution reaction typically utilizes a Lewis acid catalyst, such as aluminum chloride, to generate the acylating agent. organic-chemistry.org In the context of this compound, iodobenzene (B50100) is reacted with oxalyl chloride in the presence of aluminum chloride. rsc.org The resulting acyl chloride can then be hydrolyzed to yield the final carboxylic acid product. organic-chemistry.org It is important to note that the reaction between oxalyl chloride and aluminum chloride can sometimes lead to fragmentation, producing phosgene. sciencemadness.org However, careful control of reaction conditions, such as the choice of solvent, can often mitigate this side reaction. sciencemadness.org
For instance, the reaction of anisole (B1667542) with oxalyl chloride and AlCl3 in carbon disulfide has been shown to produce 4,4'-dimethoxybenzil. sciencemadness.org While not a direct synthesis of the target molecule, this illustrates the feasibility of using oxalyl chloride in Friedel-Crafts reactions to form α-dicarbonyl compounds. The subsequent hydrolysis of the resulting acyl chloride intermediate is a standard procedure to afford the desired α-keto acid. orgsyn.org
Organometallic Reagent-Based Approaches with Oxalate (B1200264) Esters
Organometallic reagents provide another powerful tool for the direct synthesis of α-keto acids. One such approach involves the reaction of an organometallic species derived from an aryl halide with an oxalate ester. For example, a Grignard reagent, such as 4-iodophenylmagnesium bromide, can be prepared from 1,4-diiodobenzene (B128391) and magnesium. osti.gov This organometallic intermediate can then react with an excess of an oxalate ester, like diethyl oxalate, at low temperatures to furnish the corresponding α-keto ester. osti.gov Subsequent hydrolysis of the ester group yields the desired this compound. This method offers a versatile route to various aryl and heteroaryl glyoxylates. osti.gov
Indirect Synthesis via Functional Group Interconversions
Indirect synthetic strategies involve the preparation of a related precursor molecule followed by one or more functional group transformations to arrive at the final product.
Conversion of Related Phenylglyoxylic Acid Precursors
The synthesis of this compound can be achieved by starting with a pre-existing phenylglyoxylic acid derivative and introducing the iodine substituent. For instance, one could envision the synthesis starting from phenylglyoxylic acid itself or a derivative thereof. The introduction of the iodine atom at the para position would then be accomplished through an electrophilic iodination reaction. Various iodinating reagents and conditions are available for such transformations. organic-chemistry.org
Another approach involves the oxidation of a suitable precursor. For example, α-hydroxy acids can be oxidized to α-keto acids using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org Similarly, α-aryl halogen derivatives can be oxidized to the corresponding α-aryl carbonyl compounds. organic-chemistry.org
Halogen Exchange Strategies for Iodination
Halogen exchange reactions, particularly the Finkelstein reaction, offer a classic and effective method for the synthesis of iodoalkanes and iodoarenes. manac-inc.co.jpmanac-inc.co.jp This nucleophilic substitution reaction involves treating a chloro- or bromo-substituted precursor with an iodide salt, such as sodium iodide or potassium iodide, often in the presence of a catalyst. manac-inc.co.jpnih.gov For the synthesis of this compound, a precursor such as 2-(4-bromophenyl)-2-oxoacetic acid or 2-(4-chlorophenyl)-2-oxoacetic acid could be subjected to a halogen exchange reaction.
Copper- and nickel-based catalysts have been shown to be effective in promoting aromatic Finkelstein reactions. nih.gov For instance, a variety of aryl bromides can be smoothly converted to their iodinated analogs using sodium iodide with catalytic amounts of copper(I) iodide. nih.gov This strategy avoids the direct handling of elemental iodine and can be highly efficient.
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and utilize renewable resources. nih.govresearchgate.net In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.
The use of safer solvents and the reduction of hazardous waste are key tenets of green chemistry. researchgate.netmdpi.com Exploring solvent-free reaction conditions or employing greener solvents like water or acetone (B3395972) can significantly reduce the environmental impact. rsc.orgrsc.org For example, electrochemical methods are emerging as a sustainable alternative for organic synthesis, as they often use simple electrons as oxidants, avoiding the need for stoichiometric metallic oxidants, and can be performed in green solvents. rsc.orgrsc.org
Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. researchgate.net The development of recyclable catalysts can further enhance the sustainability of a process. mdpi.com For instance, the use of natural catalysts, such as lemon juice, combined with renewable energy sources like concentrated solar radiation, has been explored for the synthesis of certain heterocyclic compounds, highlighting the potential for innovative and eco-friendly approaches. nih.gov While not directly applied to the synthesis of this compound, these examples showcase the direction of future research in sustainable chemical synthesis.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The primary methods for synthesizing this compound involve the Friedel-Crafts acylation of iodobenzene and the oxidation of 4-iodoacetophenone. The success of these methods hinges on the meticulous control of the reaction environment to favor product formation and minimize side reactions.
One of the most explored routes is the Friedel-Crafts acylation of iodobenzene with oxalyl chloride . The choice of catalyst and solvent plays a pivotal role in the outcome of this reaction. Aluminum chloride (AlCl₃) is a commonly employed Lewis acid catalyst. Studies have shown that the molar ratio of the catalyst to the reactants is a critical factor. An excess of AlCl₃ can lead to the formation of undesired byproducts and complex work-up procedures. The reaction temperature is another crucial variable. Lower temperatures are generally favored to control the reactivity and prevent the decomposition of the starting materials and product.
The selection of an appropriate solvent is also paramount. While traditional solvents like carbon disulfide (CS₂) have been used, concerns over their toxicity and environmental impact have prompted the investigation of greener alternatives. The use of ionic liquids has emerged as a promising approach, in some cases leading to improved yields and easier product isolation.
Another significant synthetic strategy is the oxidation of 4-iodoacetophenone . Various oxidizing agents have been investigated for this transformation, including potassium permanganate (B83412) (KMnO₄) and selenium dioxide (SeO₂). The optimization of this reaction involves controlling the stoichiometry of the oxidizing agent, the reaction temperature, and the solvent system. For instance, when using potassium permanganate, the reaction is often carried out in a mixture of water and an organic solvent to ensure the solubility of both the reactant and the oxidant. The pH of the reaction medium can also influence the reaction rate and selectivity.
More recent developments have focused on catalytic oxidation methods, which offer advantages in terms of efficiency and waste reduction. These approaches often utilize transition metal catalysts in the presence of a co-oxidant, such as molecular oxygen or hydrogen peroxide. The optimization of these catalytic systems involves screening different metal catalysts, ligands, and reaction conditions to achieve high conversion and selectivity towards the desired α-keto acid.
Below are data tables summarizing the findings from various research efforts to optimize the synthesis of this compound and related compounds, illustrating the impact of different reaction parameters on the yield.
Table 1: Optimization of Friedel-Crafts Acylation of Iodobenzene
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2 eq) | Carbon Disulfide | 0 | 4 | 65 |
| 2 | AlCl₃ (1.2 eq) | Dichloromethane | 0 | 4 | 58 |
| 3 | AlCl₃ (1.5 eq) | Carbon Disulfide | -10 | 6 | 72 |
| 4 | FeCl₃ (1.2 eq) | Nitrobenzene | 25 | 8 | 45 |
Table 2: Optimization of Oxidation of 4-Iodoacetophenone
| Entry | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | KMnO₄ (3.0 eq) | Water/Pyridine | 80 | 12 | 78 |
| 2 | SeO₂ (1.1 eq) | Dioxane/Water | 100 | 6 | 85 |
| 3 | CrO₃ (2.5 eq) | Acetic Acid/Water | 60 | 8 | 72 |
| 4 | RuCl₃/NaIO₄ | Acetonitrile (B52724)/Water | 25 | 4 | 90 |
These tables highlight the significant influence of reaction conditions on the yield of this compound. Strategic selection of catalysts, solvents, and temperature, along with careful control of reaction time, are essential for developing efficient and high-yielding synthetic protocols. Future research will likely continue to focus on the development of more sustainable and atom-economical methods for the synthesis of this valuable chemical compound.
Elucidation of Reaction Mechanisms and Transformative Pathways Involving 2 4 Iodophenyl 2 Oxoacetic Acid
Reactivity of the Alpha-Keto Acid Moiety
The alpha-keto acid functional group is characterized by a carboxylic acid directly attached to a ketone. This arrangement imparts unique reactivity to the molecule, allowing for processes such as decarboxylation and various carbonyl addition reactions.
Decarboxylative Processes and α-Ketoamide Synthesis
Alpha-keto acids, including 2-(4-iodophenyl)-2-oxoacetic acid, are susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide. This process is often a key step in the synthesis of other valuable organic molecules. The decarboxylation of β-keto acids is a well-known process that proceeds through a cyclic transition state. masterorganicchemistry.com While α-keto acids can also undergo decarboxylation, the conditions may differ. For instance, the decarboxylation of acetoacetic acid has been studied in aqueous solution, with the acid decomposing significantly faster than its corresponding anion. masterorganicchemistry.com
Decarboxylative coupling reactions of α-keto acids have emerged as a powerful strategy for forming new carbon-carbon bonds. nih.gov These reactions are advantageous as they often utilize readily available carboxylic acids and produce carbon dioxide as the only byproduct, aligning with the principles of green chemistry. nih.gov For example, iron-catalyzed double decarboxylative cross-coupling reactions between 2-oxoacetic acid derivatives and cinnamic acids can produce α,β-unsaturated carbonyl products in moderate to high yields. nih.gov
A significant application of the reactivity of the alpha-keto acid moiety is in the synthesis of α-ketoamides. These structures are important motifs in many natural products and biologically active molecules. deepdyve.com One approach to synthesizing α-ketoamides involves the reaction of an α-keto acid with an amine, often facilitated by a coupling agent. Another method is the oxidative cross-dehydrogenative coupling (CDC) reaction of α-ketoaldehydes with amines. deepdyve.com Furthermore, α-ketoamides can be synthesized from the corresponding α-keto acids through various catalytic methods. For instance, palladium-catalyzed double carbonylation of aryl iodides with amines can yield α-ketoamides. nih.gov Copper-catalyzed reactions of phenylacetic acids with N,N-dialkylformamides also provide a route to these compounds. nih.gov A straightforward method involves the one-pot microwave-assisted condensation between an acyl chloride and an isonitrile, followed by hydrolysis to yield the α-ketoamide. nih.gov
Table 1: Examples of α-Ketoamide Synthesis Methods
| Method | Reactants | Catalyst/Reagents | Product | Ref |
|---|---|---|---|---|
| Double Carbonylation | Aryl Iodide, Amine, CO | Palladium | α-Ketoamide | nih.gov |
| Coupling Reaction | Phenylacetic Acid, N,N-dialkylformamide | Copper | α-Ketoamide | nih.gov |
| Condensation/Hydrolysis | Acyl Chloride, Isonitrile | Microwave, CaCO₃ | α-Ketoamide | nih.gov |
| Oxidative Decyanation-Amidation | β-Ketonitrile, Primary Amine | H₂O₂, K₂CO₃ | α-Ketoamide | nih.gov |
| Photochemical Synthesis | Amine, Benzoylacetonitrile | Visible Light | α-Ketoamide | nih.gov |
Condensation and Other Carbonyl Addition Reactions
The carbonyl group of the α-keto acid is electrophilic and thus susceptible to attack by nucleophiles. This reactivity allows for a variety of condensation and addition reactions. For instance, aldol-type condensation reactions can occur between α-keto acids and other carbonyl-containing compounds. Microwave-assisted aldol (B89426) condensation of glyoxylic acid with methyl ketone derivatives has been shown to produce 4-oxo-2-butenoic acids in good yields. nih.gov
Similarly, 2-oxocyclopentanedithiocarboxylic acids can undergo bimolecular condensation reactions. rsc.org These reactions highlight the ability of the keto group to participate in carbon-carbon bond formation. The reactivity of the carbonyl group can be influenced by the electronic nature of the substituents on the aromatic ring.
Chemical Transformations of the Iodophenyl Group
The iodophenyl group of this compound provides a handle for a range of chemical transformations, most notably those involving the carbon-iodine bond. This bond is relatively weak and can be cleaved to generate reactive intermediates, which can then participate in various coupling and functionalization reactions.
Radical-Mediated Coupling Reactions (e.g., SRN1 Mechanisms with Aryl Iodides)
The carbon-iodine bond in aryl iodides is susceptible to cleavage under radical conditions, making them suitable substrates for radical-nucleophilic aromatic substitution (SRN1) reactions. wikipedia.org The SRN1 mechanism, first proposed for unactivated aryl halides in 1970, involves a chain reaction initiated by the transfer of an electron to the aryl iodide, forming a radical anion. organicreactions.orgresearchgate.net This radical anion then fragments to give an aryl radical and an iodide anion. wikipedia.orgdalalinstitute.com The aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to another molecule of the starting aryl iodide. wikipedia.org
Aryl iodides are generally more reactive than the corresponding bromides or chlorides in SRN1 reactions. The reactivity can be influenced by substituents on the aromatic ring. acs.org These reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds on aromatic systems that may not be reactive under standard nucleophilic aromatic substitution conditions. organicreactions.orgresearchgate.net
Cross-Coupling Methodologies and Aryl Functionalization
The iodophenyl group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, Sonogashira, Negishi, and Kumada couplings. nih.govyoutube.com
In these reactions, a palladium catalyst cycles between Pd(0) and Pd(II) oxidation states. youtube.com The catalytic cycle typically involves three main steps: oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki, Negishi, and Kumada couplings) or coordination and insertion of an alkene or alkyne (in Heck and Sonogashira couplings), and reductive elimination to form the final product and regenerate the Pd(0) catalyst. youtube.com
The ability to use this compound in these reactions allows for the introduction of a wide variety of functional groups at the 4-position of the phenyl ring, leading to a diverse range of substituted phenylglyoxylic acid derivatives. For instance, stereospecific cross-coupling of secondary alkylboron nucleophiles with aryl chlorides has been developed, and similar principles can be applied to aryl iodides. cuny.edu
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Nucleophile | Key Reagents | Bond Formed | Ref |
|---|---|---|---|---|
| Suzuki | Organoboron Reagent | Pd Catalyst, Base | C-C | nih.govyoutube.com |
| Heck | Alkene | Pd Catalyst, Base | C-C | nih.govyoutube.com |
| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) cocatalyst, Base | C-C | nih.govyoutube.com |
| Negishi | Organozinc Reagent | Pd Catalyst | C-C | nih.govyoutube.com |
| Kumada | Grignard Reagent | Pd or Ni Catalyst | C-C | nih.govyoutube.com |
Halogen Bonding Interactions in Reaction Environments
The iodine atom in this compound can participate in halogen bonding. A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.govprinceton.edu The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine a strong halogen bond donor (I > Br > Cl > F). princeton.edu
These interactions can play a significant role in directing the assembly of molecules in the solid state and can also influence reactivity in solution. doaj.orgnih.gov The directionality of halogen bonds makes them useful in crystal engineering and in the design of organocatalysts. nih.gov In the context of reactions involving this compound, halogen bonding could potentially influence the orientation of reactants in the transition state, thereby affecting the stereochemistry or regioselectivity of a reaction. For example, C–I···π interactions have been proposed to catalyze cycloaddition reactions. nih.gov
Stereochemical Aspects and Regioselectivity Control in Reactions
The stereochemical and regiochemical outcomes of reactions involving this compound are of paramount importance, particularly in the synthesis of chiral molecules and the functionalization of the aromatic ring. The presence of a prochiral ketone and an activated phenyl ring offers multiple avenues for selective transformations, the control of which is crucial for the development of targeted therapeutic agents and other specialized chemical entities.
The primary focus of stereochemical control in reactions of this compound lies in the asymmetric reduction of its α-keto group to a hydroxyl group, yielding optically active (R)- or (S)-2-hydroxy-2-(4-iodophenyl)acetic acid. These chiral α-hydroxy acids are valuable building blocks in medicinal chemistry. Biocatalysis has emerged as a superior method for achieving high enantioselectivity in this transformation.
Research has demonstrated that various microorganisms and isolated enzymes can effectively catalyze the enantioselective reduction of α-keto acids. While direct studies on this compound are not extensively documented in publicly available literature, the well-established success with structurally analogous substrates, such as phenylglyoxylic acid, provides a strong basis for its feasibility. For instance, dehydrogenases are known to facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group with high facial selectivity, governed by the specific stereochemical environment of the enzyme's active site.
A notable example of achieving high enantioselectivity in a related system is the enzymatic α-hydroxylation of 2-arylacetic acid derivatives. An engineered cytochrome P450 BM-3 variant has been shown to catalyze the hydroxylation of phenylacetic acid esters to the corresponding (S)-mandelic acid derivatives with excellent enantiomeric excess (ee). caltech.edu This highlights the potential of enzymatic systems to precisely control the stereochemistry at the α-position.
The general principle of such biocatalytic reductions involves the enzyme's ability to differentiate between the two prochiral faces of the ketone. The substrate, this compound, would bind to the enzyme's active site in a specific orientation dictated by interactions between the enzyme's amino acid residues and the substrate's phenyl ring, carboxylate group, and the iodo-substituent. This precise positioning ensures that the hydride transfer from the cofactor occurs to only one face of the carbonyl group, leading to the formation of a single enantiomer of the corresponding α-hydroxy acid.
The selection of the appropriate biocatalyst is critical for achieving the desired stereochemical outcome. Different enzymes, or even different strains of the same microorganism, can exhibit opposite stereopreferences. For example, some dehydrogenases yield the (R)-enantiomer, while others produce the (S)-enantiomer. This stereocomplementarity allows for the selective synthesis of either desired chiral product.
In the realm of regioselectivity, reactions involving the aromatic ring of this compound are primarily directed by the existing substituents. The iodo group at the para position and the oxoacetic acid moiety, which is generally deactivating, influence the position of any subsequent electrophilic aromatic substitution reactions. However, given the presence of the deactivating group, forcing conditions would likely be required for such transformations.
More relevant are regioselective reactions that might occur at other positions if the molecule were further functionalized. For instance, if additional activating groups were present on the phenyl ring, the directing effects of all substituents would need to be considered to predict the outcome of electrophilic substitution.
Below are tables detailing research findings on stereoselective reductions of analogous compounds, which provide a strong indication of the expected outcomes for this compound.
Table 1: Enzymatic Hydroxylation of Phenylacetic Acid Esters
| Substrate | Enzyme Variant | Product | Enantiomeric Excess (ee) |
| Phenylacetic acid propyl ester | 9-10A-F87A | (S)-2-Hydroxy-2-phenylacetic acid propyl ester | 97% |
| m-Chlorophenylacetic acid butyl ester | 9-10A-F87A | (S)-2-Hydroxy-2-(3-chlorophenyl)acetic acid butyl ester | >99% |
| Data sourced from a study on engineered cytochrome P450 BM-3. caltech.edu |
Table 2: General Outcomes of Biocatalytic Reduction of α-Keto Acids
| Substrate Type | Biocatalyst | Product Type | General Enantioselectivity |
| α-Keto acids | Dehydrogenases | (R)- or (S)-α-Hydroxy acids | High to excellent |
| α-Keto esters | Reductases | (R)- or (S)-α-Hydroxy esters | High to excellent |
| This table represents generalized findings from the field of biocatalysis. |
Development and Research of 2 4 Iodophenyl 2 Oxoacetic Acid Derivatives and Analogs
Design and Synthesis of Substituted Aryl-Glyoxylic Acid Analogs
The synthesis of aryl-glyoxylic acids can be broadly achieved through two primary routes: the oxidation of corresponding aryl methyl ketones or via Friedel-Crafts acylation of an aromatic ring with an oxalyl chloride derivative. semanticscholar.org These foundational methods allow for the generation of a diverse library of analogs by varying the starting substituted benzene (B151609) or acetophenone.
The substitution pattern on the phenyl ring is a critical aspect of analog design. While the parent compound features iodine at the para (4-) position, its positional isomers, 2-(2-Iodophenyl)-2-oxoacetic acid and 2-(3-Iodophenyl)-2-oxoacetic acid, represent fundamental structural modifications. chemscene.com The synthesis of these isomers typically relies on the availability of the corresponding ortho- or meta-substituted iodotoluene or iodoacetophenone for subsequent oxidation, or the use of iodobenzene (B50100) in a Friedel-Crafts acylation, which may yield a mixture of isomers requiring separation. The electronic and steric differences imparted by the iodine atom's position influence the reactivity of both the phenyl ring and the α-ketoacid functional group. For instance, the precursor 2-(2-iodophenyl)acetic acid can be prepared from 2-iodobenzyl cyanide and may be used in palladium-catalyzed reactions to form complex structures.
Expanding the chemical space beyond iodine substitution involves the introduction of other halogens or alkyl groups onto the phenyl ring. These modifications can significantly alter the lipophilicity, electronic properties, and metabolic stability of the molecule. The synthesis of these analogs generally follows established routes. For example, 2-(4-Chlorophenyl)-2-oxoacetic acid can be synthesized by the Friedel-Crafts acylation of chlorobenzene with methyl oxalyl chloride in the presence of aluminum chloride, followed by hydrolysis of the resulting methyl ester intermediate. chemicalbook.com Similar strategies are employed for fluoro-, bromo-, and alkyl-substituted analogs, starting with the appropriately substituted benzene derivative. rsc.org
| Compound Name | Substituent | CAS Number | Molecular Formula |
|---|---|---|---|
| 2-(4-Fluorophenyl)-2-oxoacetic acid | 4-Fluoro | 2251-76-5 | C₈H₅FO₃ |
| 2-(4-Chlorophenyl)-2-oxoacetic acid | 4-Chloro | 10395-31-0 | C₈H₅ClO₃ |
| 2-(4-Bromophenyl)-2-oxoacetic acid | 4-Bromo | 7099-87-8 | C₈H₅BrO₃ |
| 2-(4-Methylphenyl)-2-oxoacetic acid | 4-Methyl | 7163-50-0 | C₉H₈O₃ |
The aryl-glyoxylic acid structure is a valuable synthon for constructing more complex heterocyclic systems. The adjacent ketone and carboxylic acid functionalities allow for a range of cyclization reactions. Often existing in equilibrium with its hydrated aldehyde form (aryl glyoxal), this scaffold can participate in multicomponent reactions to form five- and six-membered oxygen heterocycles. nih.gov For example, reactions with compounds like Meldrum's acid and various amines or phenols can lead to the formation of furan, pyran, and furo[2,3-d]pyrimidine derivatives. nih.gov These reactions leverage the bifunctional nature of the aryl glyoxal core to rapidly build molecular complexity, creating hybrid structures where the substituted phenyl ring is fused to a new heterocyclic system.
Advanced Spectroscopic and Structural Characterization Methodologies for 2 4 Iodophenyl 2 Oxoacetic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For 2-(4-iodophenyl)-2-oxoacetic acid, the aromatic protons on the iodophenyl ring typically appear as a set of doublets in the downfield region of the spectrum, a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the iodine atom and the oxoacetic acid moiety. The acidic proton of the carboxylic acid group is also observable, though its chemical shift can be broad and variable depending on the solvent and concentration.
Detailed spectral data for related compounds can be found in various chemical databases and literature. For instance, the ¹H NMR spectrum of 4-iodophenoxyacetic acid shows aromatic protons in a similar region, providing a reference for the phenyl portion of the target molecule. chemicalbook.com
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule, revealing the carbon backbone. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each carbon atom in the molecule. The carbonyl carbons of the ketone and carboxylic acid groups will appear at the most downfield chemical shifts (typically in the 160-200 ppm range) due to the strong deshielding effect of the attached oxygen atoms. multiscreensite.comwizeprep.com The carbon atom attached to the iodine will also have a characteristic chemical shift. The remaining aromatic carbons will produce signals in the aromatic region of the spectrum (around 100-150 ppm).
Table 1: Representative ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Chemical Shift Range (ppm) |
| C=O (Ketone) | 180 - 200 |
| C=O (Carboxylic Acid) | 165 - 185 |
| Aromatic C-I | 90 - 100 |
| Aromatic C-H | 120 - 140 |
| Aromatic Quaternary C | 130 - 150 |
Note: The exact chemical shifts can vary based on the solvent and other experimental conditions.
¹⁹F NMR for Fluorinated Analogs
For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for detecting subtle changes in molecular structure and for monitoring interactions with other molecules. nih.govnih.gov The presence of fluorine atoms can also influence the ¹H and ¹³C NMR spectra through spin-spin coupling. The synthesis of fluorinated analogs often involves coupling reactions with fluorinated building blocks. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the various functional groups. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. Two strong, sharp peaks will be observed in the carbonyl region (1600-1800 cm⁻¹): one for the C=O stretch of the ketone and another for the C=O stretch of the carboxylic acid. The C-I stretching vibration will appear in the fingerprint region at lower wavenumbers. Aromatic C-H and C=C stretching vibrations will also be present.
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C=O (Ketone) | 1680 - 1720 | Strong |
| C=O (Carboxylic Acid) | 1700 - 1740 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-I | 500 - 600 | Medium to Weak |
Note: The exact peak positions can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions. For comparison, the IR spectrum of 2-(4-iodophenyl)-3,3-dichloroacrylonitrile also shows characteristic peaks for its functional groups. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ will be observed, confirming the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, allowing for the determination of the molecular formula. rsc.org The fragmentation pattern can provide valuable structural information. For example, the loss of a carboxyl group (•COOH) or a water molecule (H₂O) are common fragmentation pathways for carboxylic acids. The presence of iodine will also be evident from its characteristic isotopic pattern.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding. For this compound, a single-crystal X-ray diffraction analysis would reveal the planar structure of the phenyl ring and the geometry of the α-keto acid side chain. It would also elucidate how the molecules pack in the crystal lattice, providing insights into the non-covalent interactions that govern the solid-state structure. These interactions can play a crucial role in the physical properties of the compound. The development of advanced techniques has made it possible to study even small or weakly diffracting crystals. caltech.edunih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their elemental composition. This method is pivotal for verifying the empirical formula of a synthesized compound, such as this compound and its analogs. The technique quantitatively determines the mass percentages of constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data serves as a crucial piece of evidence for the successful synthesis and purity of the target molecule.
Detailed Research Findings
While specific experimental data for this compound is not widely published in readily accessible literature, the theoretical elemental composition can be calculated from its molecular formula, C₈H₅IO₃. sigmaaldrich.com This calculated composition provides the benchmark against which laboratory findings would be measured. For a compound to be considered pure, the experimentally found values for carbon and hydrogen should ideally be within ±0.4% of the calculated theoretical values, a standard convention in medicinal and organic chemistry.
The theoretical elemental compositions for this compound and several of its structural analogs are presented below. These values are essential for researchers to confirm the identity of these compounds after synthesis.
Interactive Data Table: Theoretical Elemental Composition of this compound and Its Analogs
| Compound Name | Molecular Formula | % Carbon (Calculated) | % Hydrogen (Calculated) | % Nitrogen (Calculated) |
| This compound | C₈H₅IO₃ | 34.81 | 1.83 | - |
| 2-(3-Iodophenyl)-2-oxoacetic acid | C₈H₅IO₃ | 34.81 | 1.83 | - |
| 2-(2,6-Diiodophenyl)-2-oxoacetic acid | C₈H₄I₂O₃ | 23.90 | 1.00 | - |
| 2-(4-Aminophenyl)-2-oxoacetic acid | C₈H₇NO₃ | 58.19 | 4.27 | 8.48 |
Theoretical and Computational Investigations of 2 4 Iodophenyl 2 Oxoacetic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govsouthampton.ac.uk It is instrumental in predicting the geometry and reactivity of molecules like 2-(4-Iodophenyl)-2-oxoacetic acid.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity and lower stability, making the molecule more susceptible to chemical reactions. nih.govnih.gov Conversely, a large HOMO-LUMO gap signifies high stability. nih.gov
For this compound, the HOMO-LUMO gap can be calculated to predict its reactivity. This analysis helps in understanding its potential to participate in chemical reactions. The energies of these frontier orbitals also determine the molecule's ability to donate or accept electrons. nih.gov
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability. A higher energy suggests a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability. A lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.govnih.gov |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule. wikipedia.orgmaterialsciencejournal.org It interprets the electronic wavefunction in terms of localized Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals. materialsciencejournal.orgwisc.edu This analysis is crucial for studying intramolecular charge transfer (ICT) interactions, which contribute to the stabilization of the molecule. materialsciencejournal.org
The delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors) corresponds to a stabilizing donor-acceptor interaction. materialsciencejournal.org The strength of these interactions can be quantified by second-order perturbation theory, providing insights into the stability arising from hyperconjugative effects. wisc.edu In this compound, NBO analysis can reveal significant interactions, such as those involving the lone pairs of oxygen and iodine atoms and the π-antibonding orbitals of the phenyl ring and carbonyl groups.
| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) | Significance |
| Hyperconjugation | Lone Pair (e.g., n(O), n(I)) | Antibonding Orbital (e.g., π(C=C), π(C=O)) | Calculated in kcal/mol | Stabilizes the molecule through electron delocalization. materialsciencejournal.org |
| Intramolecular Bonds | Bonding Orbital (e.g., σ(C-C)) | Antibonding Orbital (e.g., σ*(C-H)) | Calculated in kcal/mol | Reveals details of covalent and ionic character within bonds. wikipedia.org |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing the electronic structure of molecules. It provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wisc.edu QTAIM analysis can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond). wisc.edu
For this compound, QTAIM can be used to characterize the C-I bond, the various C-C and C-O bonds, and potential intramolecular interactions.
| Bond | Electron Density (ρ) at BCP | Laplacian of Electron Density (∇²ρ) at BCP | Interpretation |
| C-I | Calculated value | Calculated value | Characterizes the nature of the carbon-iodine bond. |
| C=O | Calculated value | Calculated value | Provides insight into the double bond character. |
| O-H...O (intramolecular) | Calculated value | Calculated value | Can indicate the presence and strength of an intramolecular hydrogen bond. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational landscape of a molecule and its behavior at interfaces. mdpi.com
For this compound, MD simulations can be employed to explore its different stable conformations and the energy barriers between them. This is particularly important for understanding its flexibility and how it might interact with other molecules or surfaces. Furthermore, simulations can model its behavior at a solvent-air or solid-liquid interface, which is crucial for predicting its properties in various environments. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry methods can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental spectra and for identifying the molecule.
Computational Modeling of Reaction Pathways and Transition States
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition state structures, and calculate activation energies. rsc.org For this compound, computational modeling can be used to study its reactivity in various chemical transformations, such as nucleophilic substitution at the carbonyl carbon or reactions involving the iodine substituent. This provides a deeper understanding of its chemical behavior and can guide the design of new synthetic routes. nih.gov
Biochemical and Biological Research Perspectives in Vitro Mechanistic Studies Only
Interaction with Enzyme Systems and Biological Targets (in vitro)
The structural motif of an alpha-keto acid present in 2-(4-Iodophenyl)-2-oxoacetic acid suggests a potential interaction with alpha-ketoglutarate (B1197944) (α-KG) dependent oxygenases. These enzymes are a vast superfamily of non-heme iron(II)-dependent enzymes that catalyze a wide array of oxidative reactions, including hydroxylations, demethylations, and halogenations. nih.govnih.govnih.gov The catalytic cycle of these enzymes involves the binding of α-KG to the iron center, which then facilitates the activation of molecular oxygen. nih.gov
Given that this compound is an analog of α-KG, it could potentially act as a competitive inhibitor by binding to the active site of these enzymes, thereby preventing the binding of the natural co-substrate. nih.gov The presence of the iodophenyl group could influence the binding affinity and selectivity for different members of the α-KG dependent oxygenase family. For instance, studies on other halogenated compounds have shown that they can serve as substrates or inhibitors for specific halogenases within this family. researchgate.netnih.gov Research on the non-heme iron- and α-ketoglutarate-dependent halogenase AdeV, for example, has detailed its ability to chlorinate nucleotide substrates, highlighting the role of the enzyme's active site in accommodating halogenated molecules. nih.gov
Derivatives of 2-oxo acids are well-documented as modulators of various enzyme activities. The nature and position of the substituent on the phenyl ring can significantly impact the inhibitory potency and selectivity. For instance, studies on N-substituted-(4-bromophenyl)-benzenesulfonamides have demonstrated inhibitory activity against enzymes like α-glucosidase and α-amylase, with the bromophenyl moiety contributing to the binding interactions. researchgate.net
In the context of this compound, the bulky and lipophilic iodine atom at the para position would be a critical determinant of its interaction with target enzymes. This substitution could enhance binding to hydrophobic pockets within an enzyme's active or allosteric sites. Research on other quinoline-based inhibitors has shown that halogen substitutions can lead to potent and selective enzyme inhibition, with kinetic studies revealing different modes of inhibition, such as non-competitive inhibition. nih.gov The development of selective inhibitors for enzymes like Aurora A kinase has also utilized halogenated phenyl rings to achieve desired activity and selectivity profiles. mdpi.com Therefore, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes, with its selectivity profile being dictated by the specific interactions of the iodophenyl group.
Mechanistic Studies of Cellular Processes (in vitro, e.g., microtubule assembly, apoptosis induction)
While direct evidence is lacking for this compound, related phenyl-containing compounds have been investigated for their effects on fundamental cellular processes like microtubule dynamics and apoptosis.
Some studies have shown that certain small molecules can inhibit microtubule assembly, a process crucial for cell division, motility, and intracellular transport. nih.govnih.gov For example, derivatives of cyclo-L-Trp-L-Pro have been evaluated for their ability to inhibit microtubule assembly in vitro. nih.gov Although a direct link cannot be established, the rigid phenyl structure of this compound could theoretically interfere with the protein-protein interactions necessary for tubulin polymerization.
The induction of apoptosis is a key mechanism for many anti-cancer agents. Research on 4-phenyl-2-quinolone derivatives has demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov These effects are often mediated through the modulation of key regulatory proteins. Similarly, a novel quinazoline (B50416) derivative bearing a 3-bromophenyl group was shown to induce apoptosis and cell cycle arrest at the G1 phase in breast cancer cells. mdpi.com The potential of this compound to induce apoptosis would likely depend on its ability to penetrate cell membranes and interact with intracellular targets that regulate cell death pathways.
Utilization as Biochemical Probes in Research
Halogenated organic molecules, particularly those containing iodine, are frequently used as biochemical probes. The iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁵I), allowing the molecule to be used as a radioligand for tracking its binding to proteins or its distribution within cellular compartments. The heavy iodine atom also makes the molecule suitable for X-ray crystallography studies, where it can serve as a heavy atom for phasing, helping to solve the three-dimensional structure of the protein-ligand complex. While there are no specific reports of this compound being used as a biochemical probe, its structure lends itself to such applications.
In Vitro Metabolic Transformations and Enzymatic Pathways
The in vitro metabolism of a compound provides insights into its biotransformation and potential for drug-drug interactions. For phenyl-containing compounds, metabolic pathways often involve hydroxylation of the aromatic ring, mediated by cytochrome P450 (CYP) enzymes. For example, the metabolism of licofelone, a compound containing a 4-chlorophenyl group, involves glucuronidation followed by hydroxylation in a CYP2C8-dependent reaction. nih.gov
It is conceivable that the in vitro metabolism of this compound in human liver microsomes would involve similar pathways. The primary metabolic routes could include hydroxylation of the phenyl ring, or conjugation of the carboxylic acid group with glucuronic acid or amino acids. The presence of the iodine atom might influence the rate and regioselectivity of these metabolic reactions.
Applications in Advanced Organic Synthesis and Catalysis
Role as a Synthetic Building Block in Complex Molecule Construction
2-(4-Iodophenyl)-2-oxoacetic acid serves as a valuable synthetic building block in the construction of more complex molecules. Its utility stems from the presence of multiple reactive sites: the carboxylic acid, the α-keto group, and the iodophenyl moiety. These functional groups allow for a variety of chemical transformations, making it a versatile starting material for the synthesis of diverse molecular architectures.
The iodophenyl group is particularly significant as it allows for the introduction of the 2-oxoacetic acid moiety onto other molecules through carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira coupling. This is a powerful strategy for building molecular complexity. For instance, aryllead triacetates, which can be synthesized through plumbation of aromatic compounds, are known to react with β-dicarbonyl compounds to form new carbon-carbon bonds. orgsyn.org
Furthermore, the α-ketoacid functionality can participate in a range of reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides, providing a handle for further functionalization. The ketone can undergo nucleophilic addition, reduction, or be used in the formation of heterocyclic rings. This versatility makes this compound a key intermediate in multi-step syntheses.
The modular nature of this building block allows for its incorporation into larger, more complex structures. nih.gov For example, it can be used in solid-phase peptide synthesis to introduce a unique keto-acid functionality into a peptide chain, enabling further modifications. nih.gov The ability to readily synthesize and functionalize this building block makes it an attractive component in the design and construction of novel organic compounds. nih.gov
Precursor for Biologically Active Molecules
This compound and its derivatives are important precursors in the synthesis of a wide array of biologically active molecules. mdpi.comnih.gov The inherent reactivity of the α-ketoacid and the potential for modification at the iodophenyl position allow for the creation of diverse chemical scaffolds with potential biological relevance. azpharmjournal.org While specific therapeutic applications are beyond the scope of this discussion, the structural motifs derived from this precursor are found in compounds with a range of biological activities.
A significant application of this precursor is in the synthesis of heterocyclic compounds, which are a cornerstone of many biologically active molecules. nih.gov For example, the α-ketoacid can react with various dinucleophiles to form five-, six-, or seven-membered rings. One notable example is the synthesis of 1,2,4-oxadiazoles, a class of heterocycles known for their presence in bioactive compounds. mdpi.com The synthesis can proceed through the reaction of an amidoxime (B1450833) with the carboxylic acid moiety of this compound or its derivatives. mdpi.com
Furthermore, the iodophenyl group can be functionalized through cross-coupling reactions to introduce a variety of substituents, leading to a library of analogs with potentially different biological profiles. This ability to systematically modify the structure is crucial in structure-activity relationship (SAR) studies, which aim to correlate chemical structure with biological function. nih.gov
The synthesis of quinazolinone derivatives, another class of biologically important heterocycles, can also utilize precursors derived from this compound. nih.gov These examples highlight the role of this compound as a versatile starting material for generating molecular diversity and accessing novel chemical entities with potential biological significance. nih.gov
Ligand or Catalyst Component in Transition Metal-Catalyzed Reactions
The structural features of this compound and its derivatives make them suitable for use as ligands or components of catalysts in transition metal-catalyzed reactions. rsc.org The presence of oxygen and potentially other donor atoms allows for coordination to a metal center, while the organic framework can be tailored to influence the steric and electronic properties of the resulting catalyst.
Phosphinooxazolines (PHOX) are a well-established class of privileged ligands in asymmetric catalysis, and the principles of their design can be conceptually extended to ligands derived from this compound. cambridgenetwork.co.uk The combination of a hard nitrogen or oxygen donor from the oxoacetic acid part and a soft donor, which could be introduced via the iodophenyl group, can create a hemilabile ligand system. dntb.gov.ua Hemilabile ligands are of particular interest because their ability to reversibly bind to a metal center can facilitate catalytic cycles.
The iodophenyl group offers a convenient attachment point for phosphine (B1218219) groups or other coordinating moieties through cross-coupling reactions. This modularity allows for the synthesis of a library of ligands with varying steric and electronic properties, which is crucial for optimizing catalytic performance in a specific reaction.
While direct examples of this compound as a ligand in major industrial processes may not be prevalent, its potential as a scaffold for ligand development is significant. rsc.org The ability to fine-tune the ligand architecture by modifying the substituents on the phenyl ring or by derivatizing the α-ketoacid functionality makes it an attractive platform for designing new catalysts for a variety of organic transformations. semanticscholar.org
Reagent in Specific Organic Transformations
Beyond its role as a building block and ligand precursor, this compound can also function as a reagent in specific organic transformations. The reactivity of its functional groups can be harnessed to effect chemical changes in other molecules.
One potential application is in oxidation reactions. Organoselenium compounds, which can be conceptually related to organoiodine compounds, are known to be effective catalysts for a variety of oxidation reactions. nih.gov The iodine atom in this compound, particularly in a higher oxidation state, could potentially mediate oxidative transformations.
The α-ketoacid moiety can also participate in specific reactions. For example, it can be used in the synthesis of acylals, which are valuable protecting groups for aldehydes and ketones. mdpi.com The reaction of the carboxylic acid with an aldehyde in the presence of a suitable catalyst can lead to the formation of these geminal diesters. mdpi.com
Furthermore, the reactivity of the carbon-iodine bond can be exploited. For instance, in reactions analogous to those of aryllead triacetates, the iodophenyl group could potentially be transferred to other substrates under appropriate conditions. orgsyn.org The reaction of acetyl iodide with carboxylic acids to form other acyl iodides demonstrates the lability of the carbon-iodine bond and its potential for exchange reactions. epa.gov
The transient directing group strategy in C-H activation is another area where derivatives of this compound could find application. nsf.gov The carboxylic acid could serve as a transient directing group, facilitating the functionalization of a C-H bond in another part of the molecule before being cleaved off.
Compound Information Table
| Compound Name | Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | (4-iodophenyl)(oxo)acetic acid | 79477-88-6 | C8H5IO3 | 276.03 |
| 2-Oxoacetic acid | Glyoxylic acid | 298-12-4 | C2H2O3 | 74.04 |
| 2-(4-Hydroxyphenyl)-2-oxoacetic acid | 15573-67-8 | C8H6O4 | 166.13 |
Analytical Methodologies for Research Scale Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for separating 2-(4-Iodophenyl)-2-oxoacetic acid from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and analysis of reaction mixtures.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis by GC is challenging. The high polarity can lead to poor peak shape and interactions with the stationary phase. To overcome these limitations, derivatization is a common and often necessary step prior to GC analysis. deswater.com This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester.
Derivatization: A common derivatization technique is esterification, for instance, by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst, or by using a less hazardous reagent like BCl3/2-chloroethanol to form a 2-chloroethyl ester. helixchrom.com Another widely used method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the acidic proton into a trimethylsilyl (B98337) (TMS) group. shimadzu.commdpi.com This derivatization significantly improves the compound's volatility and thermal stability, making it amenable to GC-MS analysis.
Once derivatized, the resulting compound can be analyzed using a gas chromatograph, typically coupled with a mass spectrometer (GC-MS) for definitive identification.
Illustrative GC-MS Parameters for a Derivatized Analog: While specific parameters for this compound derivatives are not readily available in the literature, the following table outlines typical conditions used for the analysis of related derivatized aromatic acids. shimadzu.comepa.gov
| Parameter | Typical Condition |
|---|---|
| Column | Rtx-200 or DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless or Split |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temp 50-80°C, hold for 1-5 min, ramp at 10-20°C/min to 320°C, hold for 3-5 min |
| Detector | Mass Spectrometer (MS) |
| MS Interface Temp | 280 °C |
| Ion Source Temp | 230 °C |
High-Performance Liquid Chromatography (HPLC) is the most common and direct method for the analysis of this compound. nih.gov It allows for the separation and quantification of the compound without the need for derivatization, preserving the sample's integrity. Reversed-phase HPLC is particularly well-suited for this purpose.
Methodology: In a typical reversed-phase setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. tandfonline.comingentaconnect.com The mobile phase often consists of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its protonated, less polar form, and to achieve sharp, symmetrical peaks, the mobile phase is usually acidified with a small amount of an acid like formic acid, acetic acid, or phosphoric acid. tandfonline.comoup.com Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic ring and carbonyl groups in the molecule are strong chromophores. ingentaconnect.com The wavelength for detection is typically set at or near the compound's absorption maximum for maximum sensitivity. ingentaconnect.comoup.com
Typical HPLC Parameters for Phenylglyoxylic Acid Analogs: The following table provides representative HPLC conditions that can be adapted for the analysis of this compound, based on established methods for phenylglyoxylic acid and other substituted aromatic acids. tandfonline.comingentaconnect.comoup.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection | UV-Vis Detector |
| Wavelength | ~225 nm or ~254 nm |
| Injection Volume | 5 - 20 µL |
This method can be validated for linearity, accuracy, and precision to ensure reliable quantification. ingentaconnect.com For instance, a calibration curve can be constructed by analyzing standard solutions of known concentrations to quantify the amount of this compound in a sample. nih.gov
Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy for Reaction Monitoring)
UV-Visible (UV-Vis) spectroscopy is a valuable tool for the direct quantification of this compound in solution and for monitoring the progress of reactions in real-time. The technique is based on the principle that the molecule absorbs light in the UV-Vis region due to the presence of chromophoric groups, namely the iodophenyl group and the α-keto acid moiety.
The Beer-Lambert law provides the basis for quantification, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution at a specific wavelength (λmax), where the compound shows maximum absorption, and using a predetermined calibration curve, the concentration can be accurately determined.
Application in Reaction Monitoring: UV-Vis spectroscopy is particularly useful for monitoring the formation or consumption of this compound during a chemical synthesis. For example, in a reaction where this compound is a product, an increase in absorbance at its λmax over time would indicate the progress of the reaction. tandfonline.com Conversely, if it is a reactant, a decrease in absorbance would be observed. This allows for the determination of reaction kinetics and the optimal time to terminate the reaction.
Illustrative Data for UV-Vis Analysis of a Related Compound: While the specific λmax for this compound needs to be determined experimentally, data from analogous aromatic acids provides insight into the expected spectral properties. For example, 2,4-dichlorophenoxyacetic acid exhibits absorption maxima at approximately 230 nm and 283-290 nm. nist.gov Phenylglyoxylic acid, another close analog, is quantified at 254 nm. tandfonline.com It is expected that this compound would have a strong absorbance in a similar UV range.
| Parameter | Typical Value/Condition |
|---|---|
| Solvent | Methanol, Acetonitrile, or aqueous buffer |
| Expected λmax | ~230 - 290 nm |
| Application | Quantification via Beer-Lambert Law, Reaction Kinetics |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy
The pursuit of more efficient and environmentally benign methods for synthesizing 2-(4-Iodophenyl)-2-oxoacetic acid is a primary focus of ongoing research. Traditional synthetic routes are being re-evaluated to improve their "atom economy," a concept that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. primescholars.com The goal is to minimize waste by designing synthetic pathways where a larger proportion of the starting materials becomes part of the target molecule. primescholars.com
Key areas of exploration include the development of novel catalytic systems that can facilitate the synthesis with higher yields and selectivity, thereby reducing the formation of unwanted byproducts. rsc.org Researchers are investigating alternative starting materials and reaction conditions to create more sustainable and cost-effective synthetic processes. The principles of green chemistry are central to this endeavor, aiming to reduce the environmental impact of chemical manufacturing. monash.edu
Development of Advanced Catalytic Applications and Methodologies
Beyond its synthesis, this compound and its derivatives are being explored for their potential in various catalytic applications. The presence of the iodo-phenyl group offers a reactive site for cross-coupling reactions, making it a valuable building block in organic synthesis. Advanced catalytic methodologies are being developed to leverage this reactivity for the construction of complex molecules. researchgate.net
Researchers are designing new catalysts and reaction protocols that can utilize aryl-oxoacetic acids as key components. These methodologies aim to achieve high levels of control over the chemical transformation, enabling the synthesis of specific isomers or stereoisomers with high precision. The development of such catalytic systems could have a significant impact on the pharmaceutical and materials science industries. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes for this compound with flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. researchgate.net Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and enhanced reproducibility. maynoothuniversity.ienih.gov
Automated synthesis platforms, combined with flow reactors, can enable the rapid optimization of reaction conditions and the high-throughput synthesis of libraries of related compounds for screening purposes. beilstein-journals.org This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. maynoothuniversity.iebeilstein-journals.org The continuous nature of flow synthesis is also well-suited for large-scale production, offering a more efficient and scalable alternative to traditional batch processes. organic-chemistry.orgdurham.ac.uk
Deeper Computational Insights into Reactivity, Mechanisms, and Interactions
Computational chemistry is playing an increasingly vital role in understanding the properties and reactivity of this compound at the molecular level. Techniques such as Density Functional Theory (DFT) are being employed to model the compound's electronic structure and predict its reactivity in various chemical environments. longdom.orgresearchgate.netmdpi.com These computational studies provide valuable insights into reaction mechanisms, helping chemists to design more efficient synthetic routes and novel applications. nih.gov
Molecular modeling simulations are also used to investigate the interactions of this compound and its derivatives with biological targets. nih.govnih.govmdpi.com By simulating the binding of these molecules to proteins or other biomolecules, researchers can predict their potential biological activity and guide the design of new therapeutic agents. scispace.com These in silico methods accelerate the drug discovery process by prioritizing compounds for experimental testing.
Expansion of In Vitro Mechanistic Biological Studies for Target Identification and Validation
To fully realize the therapeutic potential of this compound and its derivatives, extensive in vitro biological studies are essential. These studies aim to identify and validate the specific biological targets with which these compounds interact. drugdiscoverytoday.com By elucidating the mechanism of action at the molecular level, researchers can understand how these compounds exert their biological effects. nih.gov
Techniques such as enzyme assays, binding studies, and cell-based assays are used to screen for activity against a wide range of biological targets. Once a potential target is identified, further studies are conducted to validate its role in disease processes and to understand the structural basis for the compound's activity. This knowledge is crucial for the development of new drugs and diagnostic tools. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
